Ethyl 3-(ethylamino)benzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a significant class of organic compounds derived from the condensation of benzoic acid and various alcohols. atamanchemicals.com This esterification process is a cornerstone of organic synthesis. The parent compound, benzoic acid, is a naturally occurring substance found in many plants. atamanchemicals.com Benzoate esters themselves are noted for their diverse applications, ranging from fragrances and food preservatives to key intermediates in the synthesis of pharmaceuticals. ontosight.ai
The chemical behavior of a benzoate ester is largely defined by its functional groups. vulcanchem.com The ester group is susceptible to hydrolysis under either acidic or basic conditions, which would convert Ethyl 3-(ethylamino)benzoate back to 3-(ethylamino)benzoic acid and ethanol (B145695). vulcanchem.com The reactivity of the aromatic ring and the nature of its substituents also play a crucial role. In the case of this compound, the presence of the activating ethylamino group at the meta-position influences the molecule's electronic properties and potential for further chemical modification.
Academic Significance in Organic Synthesis Research
The academic significance of this compound lies in its utility as a versatile building block in organic synthesis. Meta-substituted anilines and their derivatives are important structural motifs in medicinal chemistry and materials science. beilstein-journals.org The development of methods to synthesize these compounds is an active area of research. beilstein-journals.org
The structure of this compound features two primary reactive sites: the secondary amine and the ester. The amino group is nucleophilic and can participate in a variety of reactions, including alkylation and acylation, allowing for the extension of the molecular structure. cymitquimica.com For instance, the amino group on similar aminobenzoate compounds can be used to form amides or participate in N-H insertion reactions with metal carbenes. vulcanchem.comnih.gov
The ester functional group can be hydrolyzed or reduced to a primary alcohol. vulcanchem.com Furthermore, the aromatic ring itself can undergo electrophilic substitution, with the ethylamino group directing incoming substituents. This dual functionality makes compounds like this compound valuable as intermediates for creating more complex and potentially bioactive molecules. Research on related aminobenzoate structures shows their use in synthesizing a wide range of compounds, including those with potential therapeutic applications such as enzyme inhibitors. nih.govnih.govtandfonline.com While specific, large-scale research applications for this compound are not widely documented, its structural components are common in synthetic targets, highlighting its potential value in academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(ethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-7-5-6-9(8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWJNMEDRWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Ethylamino Benzoate
Established Synthetic Pathways
Established methods for synthesizing Ethyl 3-(ethylamino)benzoate typically rely on multi-step reaction sequences starting from readily available benzoic acid derivatives. These pathways are characterized by their sequential nature, involving the formation and isolation of key intermediates.
A common and logical synthetic pathway begins with a precursor such as 3-aminobenzoic acid or 3-nitrobenzoic acid. A representative multi-step sequence is as follows:
Esterification : The initial step is often the esterification of the benzoic acid precursor. For instance, 3-aminobenzoic acid can be converted to Ethyl 3-aminobenzoate (B8586502). This is typically achieved through Fischer-Speier esterification, where the acid is refluxed with excess ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. quora.comgoogle.com
Alkylation : The resulting Ethyl 3-aminobenzoate then undergoes N-alkylation to introduce the ethyl group onto the amino moiety. This can be accomplished through reductive amination with acetaldehyde (B116499) or direct alkylation using an ethyl halide. rsc.org
Alternatively, if starting from 3-nitrobenzoic acid, the sequence involves an additional reduction step:
Esterification : 3-Nitrobenzoic acid is first converted to Ethyl 3-nitrobenzoate.
Reduction : The nitro group of Ethyl 3-nitrobenzoate is then reduced to a primary amine, yielding Ethyl 3-aminobenzoate.
Alkylation : The final step is the ethylation of the amino group to form the target compound, this compound.
The synthesis is fundamentally dependent on the chemistry of its precursors and the effective isolation of key intermediates.
Intermediate Isolation : Ethyl 3-nitrobenzoate and Ethyl 3-aminobenzoate are the primary intermediate compounds that are typically synthesized and purified before proceeding to the next step. The stability of these intermediates allows for their isolation and characterization, ensuring the purity of the final product. For example, after the reduction of the nitro group, the resulting Ethyl 3-aminobenzoate can be purified before the subsequent alkylation reaction.
Multi-Step Reaction Sequences
Reaction Kinetics and Yield Enhancement Studies
While specific, in-depth kinetic studies detailing the rate laws and activation energy for the synthesis of this compound are not extensively documented in publicly available literature, the principles of its formation can be understood by examining related esterification and amination reactions. The kinetics of these reactions are typically influenced by factors such as temperature, catalyst type and concentration, and the molar ratio of reactants.
Research into the synthesis of the structurally similar compound, ethyl benzoate (B1203000), provides valuable insights. Studies on the esterification of benzoic acid with ethanol have shown that the equilibrium conversion of the acid increases with both higher temperatures and a greater molar ratio of ethanol to benzoic acid. figshare.com For instance, in a fixed-bed reactor using an acidic cation-exchange resin (Amberlyst 39) as a catalyst, the reaction kinetics for ethyl benzoate synthesis were investigated between 323.15 K and 353.15 K, demonstrating these dependencies. figshare.com Such findings suggest that the synthesis of this compound would likely follow similar kinetic behavior, where adjusting these parameters could significantly influence the reaction rate and final yield.
Yield enhancement is a critical aspect of synthetic chemistry, focusing on optimizing reaction conditions to maximize the output of the desired product. Several strategies can be employed to improve the yield of this compound, drawing from methodologies applied to analogous compounds.
Catalysis: The choice of catalyst is paramount. For the esterification of a substituted benzoic acid with ethanol, strong acid catalysts are typically employed to accelerate the reaction. Common examples include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. vulcanchem.com In the synthesis of ethyl benzoate, expandable graphite (B72142) has been used as an effective, reusable catalyst under microwave irradiation, demonstrating that the catalyst dosage is a critical parameter to optimize. cibtech.org For synthesis routes involving amination, a base such as triethylamine (B128534) or pyridine (B92270) is often used to neutralize the acid byproduct and drive the reaction forward. vulcanchem.com
Microwave-Assisted Synthesis: A significant advancement in enhancing reaction rates and yields is the use of microwave irradiation. Compared to conventional heating methods, microwave-assisted synthesis can dramatically reduce reaction times. For example, in the synthesis of a related compound, Ethyl 3-amino-4-(2-hydroxy ethylamino) benzoate, the reaction time was reduced from 1-2 hours with conventional refluxing to just 2 minutes under microwave conditions, while still achieving a high yield. analis.com.my A study on ethyl benzoate synthesis also highlighted the influence of microwave power on yield, finding an optimal power level that maximized output without causing excessive side reactions. cibtech.org
Process Parameter Optimization: Systematically optimizing reaction parameters is key to enhancing yield. This includes adjusting the temperature, the molar ratio of the reactants, and the reaction time. For the synthesis of ethyl benzoate using an expandable graphite catalyst, a systematic study identified the optimal conditions for maximizing yield. cibtech.org
The table below summarizes findings from a study on ethyl benzoate synthesis, illustrating the impact of various parameters on yield enhancement.
| Parameter Studied | Conditions Varied | Optimal Condition | Observation | Reference |
|---|---|---|---|---|
| Reaction Temperature | < 69°C to > 85°C | 85°C | Yield increases with temperature up to 85°C, after which excessive ethanol gasification occurs. | cibtech.org |
| Catalyst Dosage (Expandable Graphite) | 0-15 wt% | 8 wt% | Yield increases with catalyst dosage, but the rate of improvement slows above 8 wt%. | cibtech.org |
| Reactant Molar Ratio (Ethanol:Benzoic Acid) | Not specified in detail, but varied | 5:1 | A large excess of ethanol shifts the equilibrium towards the product, increasing yield. | cibtech.org |
| Microwave Power | Not specified in detail, but varied | 135 W | Yield increases with power up to 135 W; higher power can lead to by-products. | cibtech.org |
The following table presents a comparison between conventional and microwave-assisted synthesis for a structurally related aminobenzoate, highlighting the potential for yield enhancement and reaction time reduction.
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 1-2 hours | 99% | analis.com.my |
| Microwave Irradiation (100°C) | 2 minutes | 94% | analis.com.my |
By applying these principles of kinetic control and yield enhancement—such as the strategic selection of catalysts, the application of modern techniques like microwave synthesis, and the systematic optimization of reaction conditions—the industrial-scale production of this compound can be made more efficient and economically viable.
Spectroscopic and Analytical Characterization of Ethyl 3 Ethylamino Benzoate
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Modern spectroscopic methods offer a non-destructive means to probe the molecular architecture of Ethyl 3-(ethylamino)benzoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy collectively provide a comprehensive characterization, from the carbon-hydrogen framework to the specific vibrational modes of its functional groups.
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure, including the electronic environment of each atom and the connectivity between neighboring atoms, can be established.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The analysis involves examining the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal. The ethyl ester and ethylamino groups both present characteristic ethyl patterns (a quartet and a triplet). The aromatic protons exhibit a splitting pattern typical of a 1,3-disubstituted benzene (B151609) ring. A broad singlet corresponding to the amine (N-H) proton is also anticipated.
The predicted chemical shifts are based on the analysis of structurally similar compounds, such as Ethyl 3-aminobenzoate (B8586502) and other N-substituted aminobenzoate esters. chemicalbook.comamazonaws.com
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₄) | 6.7 - 7.8 | Multiplet (m) | 4H |
| Ester Methylene (-O-CH₂ -CH₃) | ~4.3 | Quartet (q) | 2H |
| Amine Methylene (-NH-CH₂ -CH₃) | ~3.2 | Quartet (q) | 2H |
| Ester Methyl (-O-CH₂-CH₃ ) | ~1.3 | Triplet (t) | 3H |
| Amine Methyl (-NH-CH₂-CH₃ ) | ~1.2 | Triplet (t) | 3H |
| Amine Proton (-NH -) | Variable, broad | Singlet (s) | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum is characterized by a signal for the ester carbonyl carbon at the low-field end, several signals in the aromatic region, and signals for the aliphatic carbons of the ethyl groups in the upfield region.
Expected chemical shifts are extrapolated from data on related structures like Ethyl 3-aminobenzoate and Ethyl benzoate (B1203000). chemicalbook.comaskfilo.com The carbonyl carbon (C=O) is typically observed around 167 ppm, while the carbons of the ethyl groups appear at higher field strengths. askfilo.com
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C =O) | ~167 |
| Aromatic Carbon (C-NH) | ~148 |
| Aromatic Carbon (C-COO) | ~131 |
| Aromatic Carbons (C-H) | 115 - 130 |
| Ester Methylene (-O-CH₂ -CH₃) | ~61 |
| Amine Methylene (-NH-CH₂ -CH₃) | ~38 |
| Ester Methyl (-O-CH₂-CH₃ ) | ~14 |
| Amine Methyl (-NH-CH₂-CH₃ ) | ~15 |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₅NO₂. vulcanchem.com The technique can differentiate between compounds with the same nominal mass but different elemental compositions, making it a definitive tool for molecular formula confirmation. amazonaws.com
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Exact Mass (Monoisotopic) | 193.1103 u |
| Expected [M+H]⁺ Ion | 194.1179 u |
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Key expected absorption bands include a moderate N-H stretch from the secondary amine, a strong C=O stretch from the ester, and C-O stretches associated with the ester functionality. vulcanchem.comlibretexts.org Aromatic C=C and C-H stretching vibrations are also anticipated. libretexts.org
Table 4: Predicted FT-IR Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Ethyl Groups | 2850 - 2980 | Medium-Strong |
| C=O Stretch | Ester | 1700 - 1725 | Strong |
| C=C Stretch (In-ring) | Aromatic Ring | 1580 - 1600 | Medium |
| C-O Stretch | Ester | 1200 - 1250 | Strong |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the secondary amine, the aromatic ring, and the ethyl ester group.
The N-H stretching vibration of the secondary amine typically appears as a single, sharp band of moderate intensity. The aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches from the two ethyl groups are found just below this value. The most prominent peak in the spectrum is often the carbonyl (C=O) stretch of the ester group. Due to conjugation with the aromatic ring, this band appears at a lower wavenumber compared to a non-conjugated aliphatic ester. vscht.cz The spectrum is further characterized by C-O stretching vibrations from the ester linkage and C=C stretching vibrations within the aromatic ring. vscht.czlibretexts.org
Table 1: Characteristic IR Absorption Bands for this compound This table is based on typical values for the constituent functional groups.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium |
| Ester Carbonyl | C=O Stretch (Conjugated) | 1715 - 1730 | Strong |
| Aromatic Ring | C=C Stretch | 1585 - 1600 & 1400 - 1500 | Medium-Variable |
| Ester C-O | C-O Stretch | 1200 - 1250 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy provides key insights into the carbon skeleton and aromatic structure.
The Raman spectrum would be expected to show strong signals for the aromatic ring breathing vibrations, which are often weak in IR spectra. The C=O stretching vibration is also observable, as is the symmetric stretching of the C-O-C bond in the ester group. Raman spectroscopy can be employed for both qualitative identification and quantitative analysis without requiring extensive sample preparation. thermofisher.com A reference spectrum of the closely related ethyl benzoate provides a basis for interpreting the spectrum of this compound, which would feature additional or shifted bands corresponding to the ethylamino substituent. chemicalbook.com
Table 2: Expected Key Raman Shifts for this compound This table presents expected shifts based on the compound's structure and data for analogous compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |
| Aromatic C-H Stretch | 3050 - 3080 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium-Strong |
| Carbonyl C=O Stretch | 1710 - 1725 | Medium |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| Aromatic Ring C=C Stretch | 1590 - 1610 | Strong |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. rsc.org For this compound, the absorption of UV radiation is primarily dictated by the electronic transitions associated with its conjugated system, which includes the benzene ring, the amino group, and the carbonyl group of the ester.
The spectrum is expected to exhibit two main types of transitions:
π→π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. researchgate.net These typically occur at shorter wavelengths.
n→π* Transitions: These are lower-energy, lower-intensity absorptions that involve the promotion of non-bonding electrons (from the oxygen of the carbonyl group and the nitrogen of the amino group) to antibonding π* orbitals. researchgate.netmasterorganicchemistry.com These transitions are observed at longer wavelengths.
Solvent polarity can influence the position of the absorption maxima; polar solvents may cause shifts in the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq
Table 3: Predicted UV-Vis Absorption Maxima for this compound This table outlines predicted absorption maxima based on the electronic structure and data from similar aromatic esters.
| Transition Type | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π→π | Aromatic Ring / Conjugated System | ~220 - 240 | High |
| π→π | Aromatic Ring / Conjugated System | ~250 - 270 | Medium |
| n→π* | Carbonyl (C=O) / Amino (N-H) | ~290 - 320 | Low |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound with high accuracy and precision. Reversed-phase HPLC is the most common mode used for this type of compound. rsc.org
In a typical setup, the compound is passed through a column packed with a non-polar stationary phase (such as C18 silica). A polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol, is used to elute the components. rsc.org Purity is determined by a UV detector, where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For many benzoate derivatives, purity levels exceeding 99% can be confirmed using this method. rsc.org
Table 4: Typical HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detection | UV-Vis Detector (at a λmax of the compound) |
| Purpose | Purity Assessment, Quantification |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. researchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate over time, the disappearance of reactants and the appearance of the product can be tracked. rsc.org
For this compound, a silica (B1680970) gel plate is used as the stationary phase, and a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, serves as the eluent. rsc.orgorgsyn.org Visualization of the spots is typically achieved non-destructively using a UV lamp (254 nm), as the aromatic ring makes the compound UV-active. orgsyn.orglibretexts.org Alternatively, iodine vapor can be used for visualization. libretexts.org The retention factor (Rf) value of the product spot will differ from those of the starting materials, providing a clear indication of reaction completion.
Table 5: Typical TLC Conditions for Reaction Monitoring
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Hexane-Ethyl Acetate (various ratios, e.g., 10:1) orgsyn.org |
| Visualization | UV Light (254 nm), Iodine Staining libretexts.org |
| Purpose | Monitoring Reaction Progress, Identifying Components |
X-ray Diffraction Studies for Solid-State Structural Analysis
Single Crystal X-ray Diffraction (SCXRD) is a specific application of X-ray diffraction that provides the most precise and unambiguous determination of a compound's solid-state structure. This technique requires a high-quality single crystal of the material, typically less than a millimeter in any dimension. By rotating the crystal in the X-ray beam, a three-dimensional map of electron density can be constructed, from which the positions of the individual atoms can be determined with high accuracy.
For instance, studies on similar benzoate derivatives, such as ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, have utilized SCXRD to elucidate their molecular and crystal structures. nih.gov In such cases, researchers were able to determine key structural features, including intramolecular hydrogen bonding and the planarity of the benzene ring. nih.gov A study on ethyl 3-nitro-4-(propylamino)benzoate also successfully used SCXRD to determine its crystal structure, revealing details about intramolecular hydrogen bonds and intermolecular interactions.
Should a single-crystal X-ray diffraction study of this compound be conducted, the anticipated findings would include precise measurements of its crystallographic parameters.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Information |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would define the specific symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be determined. |
| Volume | The volume of the unit cell would be calculated from its dimensions. |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| Key Bond Lengths (Å) | Precise lengths of all chemical bonds within the molecule would be measured. |
| Key Bond Angles (°) | The angles between adjacent chemical bonds would be accurately determined. |
| Torsion Angles (°) | The dihedral angles, which describe the conformation of the molecule, would be detailed. |
| Hydrogen Bonding | The presence and geometry of any intermolecular and intramolecular hydrogen bonds would be identified. |
This data would provide definitive proof of the molecular structure, conformation, and packing of this compound in the solid state. Such information is invaluable for understanding its physical properties and for computational modeling studies.
Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Ethylamino Benzoate
Reactivity of the Secondary Amine Functionality
The presence of a lone pair of electrons on the nitrogen atom of the secondary amine group makes it both a nucleophile and a base. This allows it to participate in a range of reactions.
Nucleophilic Substitution Reactions Involving the Amine
The secondary amine can act as a nucleophile, attacking electrophilic centers. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form tertiary amines. smolecule.com This reactivity is fundamental to building more complex molecular architectures. The nitrogen's lone pair can also participate in substitution reactions on other molecules.
Acylation and Alkylation Chemistry of the Amine
The secondary amine of Ethyl 3-(ethylamino)benzoate readily undergoes acylation with acyl chlorides or anhydrides to form amides. smolecule.comvulcanchem.com This reaction is a common strategy for introducing new functional groups or for protecting the amine during other transformations. Similarly, the amine can be alkylated by reacting with alkylating agents, leading to the formation of tertiary amines. smolecule.comresearchgate.net The lone pair of electrons on the amine can react with the Lewis acid catalysts often used in Friedel-Crafts reactions, which can deactivate the aromatic ring towards further substitution. libretexts.org
Reactivity of the Ester Moiety
The ethyl ester group is another key reactive site in the molecule, susceptible to reactions at the carbonyl carbon.
Hydrolysis Mechanisms
The ester functionality can be hydrolyzed under both acidic and basic conditions to yield 3-(ethylamino)benzoic acid and ethanol (B145695). smolecule.comvulcanchem.com
Acid-Catalyzed Hydrolysis : This is a reversible process that begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid. libretexts.org The use of excess water can drive the equilibrium towards the products. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comlibretexts.org The carbonyl group reforms with the expulsion of an ethoxide ion. The ethoxide then deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an alcohol. libretexts.org This final acid-base step makes the reaction essentially irreversible. chemistrysteps.com
| Hydrolysis Condition | Key Features |
| Acidic | Reversible, requires an acid catalyst, equilibrium driven by excess water. chemistrysteps.comlibretexts.org |
| Basic | Irreversible, promoted by a base, results in a carboxylate salt. chemistrysteps.comlibretexts.org |
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an industrial context, crude methyl benzoate (B1203000) can be transesterified with specific alcohols using titanate catalysts at high temperatures. smolecule.com For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a strong acid like sulfuric acid would lead to the formation of the corresponding benzyl ester. google.com Using the new alcohol as the solvent can help to drive the reaction to completion. masterorganicchemistry.com
Aromatic Ring Functionalization and Electrophilic Reactions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the ethylamino group and the ester group—direct the position of the incoming electrophile. The ethylamino group is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. The combined influence of these groups will determine the regioselectivity of substitution reactions. However, direct electrophilic substitution on molecules like pirenzepine, which has a related tricyclic system, has been found to be difficult, suggesting that the acylation of the exocyclic amine can reduce the reactivity of the aromatic rings. nih.gov The reactivity of the aromatic ring is also influenced by the electron density, with electron-rich rings being more susceptible to electrophilic attack. researchgate.net
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound possesses two key substituents that dictate its reactivity in electrophilic aromatic substitution (EAS) reactions: the ethylamino group (-NHCH₂CH₃) and the ethoxycarbonyl group (-COOCH₂CH₃). The ethylamino group is a powerful activating group, meaning it increases the rate of EAS reactions compared to unsubstituted benzene. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring via resonance, thereby increasing the electron density of the ring. This electron-donating effect is most pronounced at the ortho and para positions relative to the ethylamino group, making these sites the most likely points of electrophilic attack.
Conversely, the ethoxycarbonyl group is a deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This makes the ring less nucleophilic and thus less reactive towards electrophiles. The deactivating nature of the ester group directs incoming electrophiles to the meta position.
When both of these groups are present on the same benzene ring, their directing effects are combined. The strongly activating ethylamino group at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para). The deactivating ethoxycarbonyl group at position 1 directs to position 5 (meta). The most favored positions for electrophilic substitution are therefore positions 4 and 6, which are ortho and para to the activating ethylamino group. Position 2 is also activated but may be subject to steric hindrance from the adjacent ethylamino group.
Common EAS reactions include nitration, halogenation, and sulfonation. For instance, in a nitration reaction, the nitronium ion (NO₂⁺) would preferentially add to the 4 and 6 positions of the benzene ring. The presence of the electron-donating amino group can significantly activate the aromatic ring towards such reactions.
Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution
| Position on Benzene Ring | Influence of Ethylamino Group (-NHCH₂CH₃) | Influence of Ethoxycarbonyl Group (-COOCH₂CH₃) | Overall Likelihood of Electrophilic Attack |
| 2 | Activating (ortho) | - | Moderate (potential steric hindrance) |
| 4 | Activating (para) | - | High |
| 5 | - | Deactivating (meta-directing) | Low |
| 6 | Activating (ortho) | - | High |
Oxidation Pathways of the Aromatic System
The aromatic system of this compound is susceptible to oxidation, largely due to the electron-rich nature conferred by the ethylamino group. N-alkylanilines can undergo electrochemical N-oxidation, although the potential required for this may vary based on the position and electron-donating ability of substituents. nih.gov The oxidation of N-alkylanilines can be a complex process, with factors such as the choice of oxidant, solvent, and pH influencing the reaction products. acs.orgias.ac.in
Studies on the anodic oxidation of N-alkylanilines have shown that they can lead to the formation of substituted benzidines and diphenylamines through coupling reactions. acs.org The specific pathway can be influenced by the steric bulk of the alkyl group, concentration, and current density. acs.org In some cases, oxidation can lead to the formation of quinone-like structures. acs.org For instance, the oxidation of N-alkylanilines can be mediated by reagents like TEMPO oxoammonium salts, which can facilitate dehydrogenative reactions. organic-chemistry.org The oxidation of N-alkylanilines with peroxides has also been investigated. rsc.org The initial step in many oxidation reactions of arylamines involves the formation of a radical cation. nih.gov
Intermolecular Interactions and Hydrogen Bonding Architectures
The molecular structure of this compound allows for a variety of intermolecular interactions, with hydrogen bonding playing a crucial role in its solid-state architecture. The primary sites for hydrogen bonding are the nitrogen-hydrogen (N-H) bond of the ethylamino group, which acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) of the ethoxycarbonyl group, which is an effective hydrogen bond acceptor.
In the solid state, it is likely that molecules of this compound are linked through intermolecular hydrogen bonds. For example, a hydrogen bond can form between the N-H of one molecule and the C=O of another. This type of interaction is common in related aminobenzoate structures. researchgate.netnih.gov Research on similar molecules, such as ethyl 3-(decanoylamino)benzoate, highlights the hydrogen bonding capability of the N-H group. vulcanchem.com In some aminobenzoate derivatives, intramolecular hydrogen bonds can also form, which stabilize the molecular conformation.
Interactive Data Table: Potential Hydrogen Bonding in this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction | Potential Supramolecular Structure |
| N-H (ethylamino) | C=O (ethoxycarbonyl) | Intermolecular | Chains, sheets |
| C-H (aromatic/aliphatic) | O (ester/carbonyl) | Weak Intermolecular | Contributes to crystal packing |
| N-H (ethylamino) | N (ethylamino of another molecule) | Intermolecular (less likely) | - |
Theoretical and Computational Investigations of Ethyl 3 Ethylamino Benzoate
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies of Electronic Structure
No specific DFT studies on the electronic structure of Ethyl 3-(ethylamino)benzoate have been found. Such a study would typically involve the optimization of the molecule's geometry and the calculation of various electronic properties, such as electron density distribution, electrostatic potential, and atomic charges. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
A quantitative analysis of the HOMO and LUMO energy levels and the corresponding energy gap for this compound is not available. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally indicates a molecule is more reactive. The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Potential Energy Surfaces
There is no published research on the conformational analysis or the potential energy surface of this compound. A conformational analysis would identify the stable conformers of the molecule, which arise from the rotation around its single bonds, particularly the C-N and C-O bonds of the ethylamino and ester groups. The potential energy surface would map the energy of the molecule as a function of its geometry, providing a landscape of its possible shapes and the energy barriers between them.
Molecular Dynamics Simulations for Conformational Sampling
No molecular dynamics simulations specifically aimed at the conformational sampling of this compound have been reported. These simulations would provide a dynamic picture of the molecule's behavior over time, showing how it explores different conformations in solution or other environments. This is particularly important for understanding the flexibility of the ethylamino and ethyl ester side chains.
Synthesis and Academic Study of Structural Analogues and Derivatives of Ethyl 3 Ethylamino Benzoate
Rational Design Principles for Novel Derivatives
The development of new derivatives of ethyl 3-(ethylamino)benzoate is guided by established principles in medicinal chemistry and materials science. acs.org The primary goal is to modify the original structure to enhance or alter its physicochemical and biological characteristics. Key strategies involve the use of isosteric and bioisosteric replacements, where functional groups are exchanged for others of similar size, shape, and electronic properties to improve interactions with biological targets or enhance metabolic stability.
For example, the ethyl ester group can be substituted with other esters or amides to modulate solubility and resistance to hydrolysis. vulcanchem.com Similarly, modifications to the ethylamino group can fine-tune the compound's basicity and its capacity for hydrogen bonding. Computational modeling and quantitative structure-activity relationship (QSAR) studies are often used to predict how these structural changes will affect the molecule's properties, enabling a more focused and efficient design process. acs.org The design of these novel compounds is often based on the geometry of related molecules bound to biological targets, as observed in high-resolution crystal structures. acs.org
Synthetic Strategies for Analogous Compounds
The creation of analogues of this compound typically requires multi-step reaction sequences that begin with readily available starting materials. The specific synthetic routes chosen are dependent on the desired structural changes.
Altering the ester group is a common strategy for modifying the properties of benzoate (B1203000) derivatives. organic-chemistry.org This can be achieved through several methods, including transesterification or by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, which is then re-esterified with a different alcohol. vulcanchem.com For instance, reacting this compound with a higher-boiling-point alcohol in the presence of an acid catalyst can produce the corresponding alkyl benzoate. The carboxylic acid intermediate, 3-(ethylamino)benzoic acid, is a versatile precursor for a wide array of esters and amides. vulcanchem.com
Example of Esterification: 3-(Ethylamino)benzoic acid + R-OH --(Acid Catalyst)--> Alkyl 3-(ethylamino)benzoate + H₂O
Varying the substituent on the amino group can be accomplished through several synthetic pathways. google.com A common method is the reductive amination of 3-aminobenzoic acid derivatives with different aldehydes or ketones. Another approach is the N-alkylation of a 3-aminobenzoate (B8586502) ester using various alkyl halides to introduce diverse substituents. rsc.org The selection of the synthetic method is often determined by the complexity of the desired N-substituent.
Example of N-alkylation: Ethyl 3-aminobenzoate + R-X --(Base)--> Ethyl 3-(alkylamino)benzoate + HX
Example of Aromatic Nitration: Protecting the amino group before nitration can facilitate the introduction of a nitro group at various positions on the benzene (B151609) ring. researchgate.net
Amino Substituent Variations
Advanced Characterization of Synthesized Derivatives
The definitive identification and characterization of newly synthesized derivatives are essential to confirm their structure and purity. rsc.org A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight and elemental composition of the compound. rsc.org |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Elucidates the detailed molecular structure, including the connectivity of atoms and stereochemistry. vulcanchem.comrsc.org |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the ester carbonyl (C=O) and the N-H bond. |
| X-ray Crystallography | Provides definitive proof of the three-dimensional structure of crystalline derivatives. researchgate.net |
Advanced Research Applications of Ethyl 3 Ethylamino Benzoate in Non Biological Contexts
Applications in Materials Science
The distinct properties of Ethyl 3-(ethylamino)benzoate have led to its exploration in various areas of materials science, from the creation of novel polymers to the synthesis of high-performance dyes.
Integration into Polymer Systems
While direct research on the integration of this compound into polymer systems is an emerging area, the use of structurally similar benzoate (B1203000) derivatives is well-established in polymer science. For instance, para-substituted benzoate analogs are often favored in the synthesis of liquid crystals and polymers due to their linear geometry, a characteristic that can be influenced by the substitution pattern on the benzene (B151609) ring. The presence of the reactive amino and ester groups in this compound offers potential for its use as a monomer or a modifying agent in polymerization reactions. Compounds with similar functionalities, such as polymeric aminoacrylates, are utilized in energy-curable ink and coating compositions. google.com The ethylamino group can, in principle, participate in reactions to form conductive polymers, an area of significant research interest. ossila.com
Development of Novel Dyes and Pigments
This compound serves as a key intermediate in the synthesis of various dyes. Its chemical structure is a component of highly fluorescent rhodamine dyes, which are used extensively as tracer dyes in water, in biotechnology applications like fluorescence microscopy, and as laser dyes. nih.govfishersci.ca For example, the well-known laser dye Rhodamine 6G is chemically identified as ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate hydrochloride, highlighting the integral role of the ethyl benzoate moiety in its structure. thermofisher.comhaihangchem.com
Furthermore, the aromatic amine functionality of this compound makes it a suitable precursor for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- linkage, constitute a significant class of industrial colorants. cuhk.edu.hk The synthesis of bent-shaped azo dyes has been achieved using ethyl 4-aminobenzoate, a closely related compound, as a starting material in a diazotization reaction followed by coupling with another aromatic compound. researchgate.net This suggests that this compound could be similarly utilized to create novel azo dyes with specific chromatic and photophysical properties. The synthesis of new azo dyes derived from 1,2,4-triazole (B32235) has also been reported, demonstrating the versatility of azo chemistry in creating a wide range of colorants. mdpi.com
Utilization as a Versatile Chemical Building Block in Organic Synthesis
In the realm of organic chemistry, this compound is a valuable and versatile building block for the construction of more complex molecules. cymitquimica.com Its utility as an intermediate is central to multi-step organic synthesis, a process that is fundamental to the creation of novel compounds. pharmafeatures.com The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester group—allows for a variety of chemical transformations, making it a key component in the synthesis of diverse molecular architectures.
The compound can be used in the synthesis of heterocyclic compounds, which are a cornerstone of many advanced materials and specialty chemicals. researchgate.netresearchgate.net For example, related aminobenzoate derivatives are used as intermediates in the synthesis of quinolines. The general strategy often involves the reaction of the amino group or the aromatic ring to build up more complex cyclic systems. The synthesis of hydrazone derivatives from ethyl benzoate highlights the reactivity of the ester group. researchgate.net
Role as a Reference Standard in Analytical Chemistry Method Development
In analytical chemistry, the purity and well-defined structure of a compound are crucial for its use as a reference standard. This compound and its close analogs are utilized in the development and validation of analytical methods. lgcstandards.com Reference standards are essential for ensuring the accuracy and reliability of analytical measurements, particularly in chromatographic techniques. usp.org
For instance, ethyl benzoate is employed as an analytical reference standard for the determination of its presence in food products like soy sauce and various beverages using techniques such as headspace solid-phase microextraction coupled with gas chromatography-olfactometry (HS-SPME-AEDA-GC-O) and gas chromatography-mass spectrometry (GC-MS). vwr.com Similarly, pharmaceutical secondary standards of ethyl 3-aminobenzoate (B8586502) are available for use in pharmaceutical research and quality control testing. The validation of analytical methods, including high-performance liquid chromatography (HPLC), often involves the use of such standards to determine key parameters like accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). epa.gov
Q & A
Basic: What is the standard synthetic route for Ethyl 3-(ethylamino)benzoate, and what reaction parameters are critical for yield optimization?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution of ethyl 3-aminobenzoate with ethyl bromide or ethyl iodide in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:
- Molar ratio : A 2:1 excess of ethylating agent ensures complete substitution .
- Solvent choice : Polar aprotic solvents like THF or DMF enhance reactivity .
- Temperature : Room temperature or mild heating (40–60°C) prevents over-alkylation .
Purification typically involves recrystallization from ethanol or column chromatography.
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR : H NMR confirms the ethylamino group (δ 1.2–1.4 ppm for CH, δ 3.2–3.5 ppm for NHCH) and aromatic protons (δ 6.5–8.0 ppm) .
- IR : Stretching vibrations at ~3350 cm (N-H), ~1700 cm (ester C=O), and ~1250 cm (C-O) .
- Mass spectrometry : Molecular ion peak at m/z 207 (CHNO) and fragmentation patterns validate the structure .
- GC/HPLC : Purity ≥98% is achievable via these methods, with retention times calibrated against standards .
Advanced: How does the ethylamino substituent influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
The ethylamino group (-NHCHCH) is a strong electron-donating group due to resonance and inductive effects, activating the benzene ring toward EAS. Key observations:
- Regioselectivity : Substitution occurs preferentially at the para position relative to the ethylamino group .
- Reactivity : Enhanced reaction rates with electrophiles (e.g., nitration, halogenation) compared to unsubstituted benzoates .
- Byproducts : Over-substitution can occur; controlled stoichiometry and low temperatures mitigate this .
Advanced: What strategies mitigate side reactions during the synthesis of this compound derivatives?
Methodological Answer:
Common side reactions include:
- Over-alkylation : Use a stoichiometric ethylating agent and monitor reaction progress via TLC .
- Oxidation of ethylamino group : Conduct reactions under inert atmosphere (N/Ar) to prevent amine oxidation .
- Ester hydrolysis : Avoid aqueous workup at high pH; use anhydrous solvents and mild bases .
Basic: How do physicochemical properties (e.g., logP, solubility) guide formulation in biological assays?
Methodological Answer:
- logP : Calculated logP of 3.3 (XlogP) suggests moderate lipophilicity, favoring DMSO or ethanol as solvents for stock solutions .
- Polar surface area (43.4 Å) : Indicates moderate membrane permeability, suitable for cell-based assays .
- Solubility : Optimize using co-solvents (e.g., PEG-400) for in vivo studies .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with proteins (e.g., enzymes or receptors) using the compound’s 3D structure .
- QSAR : Correlate substituent effects (e.g., electron-donating groups) with activity data from analogs .
- DFT calculations : Predict electronic properties (HOMO/LUMO) to assess redox stability .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Replicate experiments : Control variables like purity (≥98% by GC), solvent, and assay conditions .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural validation : Confirm analog structures via XRD or 2D NMR to rule out isomerism .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Keep in airtight containers under nitrogen, away from oxidizers and light .
Advanced: What in vitro assays are suitable for screening the bioactivity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can researchers optimize the stability of this compound in long-term studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
